Subtype Selectivity Margin: α7 vs. α4β2 nAChR Affinity Ratio Comparison
Bradanicline demonstrates a >1,000-fold affinity separation between the α7 and α4β2 nAChR subtypes [1]. In contrast, alternative α7 agonists exhibit substantially narrower selectivity margins. Encenicline (EVP-6124) displays a Ki of 90 nM for α4β2 versus a Ki for α7 that yields a selectivity window approximately two orders of magnitude smaller than Bradanicline [2]. Similarly, GTS-21 exhibits only a ~6.5-fold selectivity margin between α7 and α4β2 receptors [3]. The quantitative selectivity advantage of Bradanicline minimizes confounding α4β2-mediated effects in experimental systems.
| Evidence Dimension | α7/α4β2 receptor subtype selectivity (affinity ratio) |
|---|---|
| Target Compound Data | >1,000-fold higher affinity for α7 over α4β2 |
| Comparator Or Baseline | Encenicline (EVP-6124): ~100-fold selectivity window; GTS-21: ~6.5-fold selectivity window |
| Quantified Difference | Bradanicline exhibits >10-fold greater selectivity margin than Encenicline and >150-fold greater than GTS-21 |
| Conditions | Radioligand displacement assays using [3H]methyllycaconitine (α7) and [3H]nicotine (α4β2) in recombinant human receptor preparations |
Why This Matters
Higher α7/α4β2 selectivity reduces the risk of off-target activation of α4β2 nAChRs, which mediate distinct physiological and behavioral effects including reward pathway modulation and autonomic function, thereby enabling cleaner interpretation of α7-specific pharmacology.
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